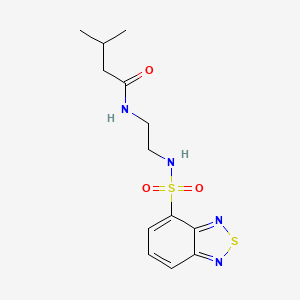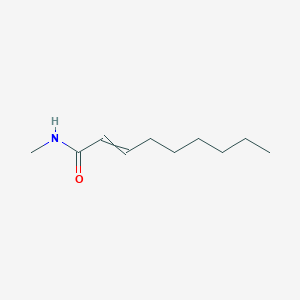
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid is a perfluorinated compound that has gained attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its stability and resistance to degradation. It is used as an alternative to perfluorooctanoic acid in the fluoropolymer industry .
Méthodes De Préparation
The synthesis of 2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid involves the reaction of hexafluoropropylene oxide with a suitable nucleophile, followed by hydrolysis to yield the desired acid. The reaction conditions typically include the use of a strong base and an appropriate solvent to facilitate the reaction . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield lower oxidation state products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid involves its interaction with various molecular targets and pathways. It has been shown to affect immune responses by modulating T cell-dependent antibody responses and influencing lymphocyte populations . The compound’s high stability and resistance to degradation are attributed to the strong carbon-fluorine bonds, which make it persistent in the environment and bioaccumulative in living organisms .
Comparaison Avec Des Composés Similaires
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid is similar to other perfluorinated compounds such as perfluorooctanoic acid and hexafluoropropylene oxide dimer acid. it is unique in its specific structure and properties, which make it a suitable alternative in certain industrial applications . Similar compounds include:
Perfluorooctanoic acid: Used in the production of fluoropolymers but has been phased out due to environmental concerns.
Hexafluoropropylene oxide dimer acid: Another perfluorinated compound used in similar applications.
These compounds share similar chemical properties but differ in their specific applications and environmental impact.
Propriétés
Numéro CAS |
919005-19-9 |
|---|---|
Formule moléculaire |
CF3CF2CF2OCF2CFHCOOH C6H2F10O3 |
Poids moléculaire |
312.06 g/mol |
Nom IUPAC |
2,3,3-trifluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |
InChI |
InChI=1S/C6H2F10O3/c7-1(2(17)18)3(8,9)19-6(15,16)4(10,11)5(12,13)14/h1H,(H,17,18) |
Clé InChI |
NJHXJUQTXSNSMP-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)
![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)

![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)

![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)



![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
